molecular formula C23H26ClN5O2 B2994663 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-35-5

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2994663
CAS No.: 451469-35-5
M. Wt: 439.94
InChI Key: CSFLSEGTWFAIAI-UHFFFAOYSA-N
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Description

3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 3,4-dihydro-1,2,3-benzotriazin-4-one core structure, a known heterocyclic scaffold , linked via a hexyl chain to a 3-chlorophenylpiperazine moiety. The presence of the arylpiperazine group is a key structural feature shared with several biologically active compounds, particularly those targeting the central nervous system. This compound is of high research value for investigating interactions with serotonin receptors, specifically the 5-HT 1A and 5-HT 7 receptor subtypes. Structurally analogous compounds with a 3-chlorophenylpiperazine group have demonstrated high to moderate affinity for these receptors, making them valuable tools for studying the pathogenesis and pharmacotherapy of affective disorders such as depression and anxiety . The mechanism of action for such compounds typically involves modulation of neurotransmitter systems; the 3-chlorophenylpiperazine moiety contributes to receptor binding affinity, while the benzotriazinone core and linker length influence the compound's overall pharmacological profile and selectivity . Applications & Research Uses: • Probe for serotonin receptor (5-HT 1A /5-HT 7 ) pharmacology and signal transduction pathways • Lead compound in the development of potential neuroprotective agents • Reference standard in analytical chemistry and method development • Intermediate for the synthesis of more complex chemical entities This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c24-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)25-26-29/h3-4,6-10,17H,1-2,5,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLSEGTWFAIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Mannich reaction, which is used to incorporate the piperazine ring into the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .

Scientific Research Applications

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it may act as a serotonergic antagonist by binding to serotonin receptors and blocking their activity . This interaction can modulate various physiological processes, including mood regulation and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogs:

Compound Name / ID Core Structure Piperazine Substituent Linker Type Molecular Formula Molecular Weight Key Differences & Implications Reference(s)
Target Compound : 3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one Benzotriazin-4-one 3-Chlorophenyl 6-oxohexyl C23H24ClN5O2 438.9 Long linker may enhance target engagement; 3-chlorophenyl improves receptor selectivity.
3-{3-Oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 440331-82-8) Benzotriazin-4-one Pyridin-2-yl 3-oxopropyl C19H20N6O2 364.4 Shorter linker and pyridinyl group reduce lipophilicity; potential for altered receptor affinity.
6-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one hydrochloride Quinolin-2-one 3-Chlorophenyl 3-oxopropanoyl C22H23ClN4O2·HCl 455.4 Quinolinone core may alter binding kinetics; shorter linker reduces conformational flexibility.
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 3,4-Dichlorophenyl Direct bond C23H19Cl2FN4S 481.4 Thienopyrimidine core and dichlorophenyl group enhance electron-withdrawing effects; no linker reduces flexibility.
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole 3-Chlorophenyl (via urea) Acetate-thiazole C25H27ClN6O3S 514.2 Urea-thiazole moiety introduces hydrogen-bonding potential; acetate linker increases polarity.

Structural and Functional Insights

Core Modifications: The benzotriazin-4-one core (target compound) offers rigidity and π-stacking capability compared to quinolin-2-one () or thieno[2,3-d]pyrimidine (). This may improve binding to enzymes or receptors requiring planar interactions .

Piperazine Substituents :

  • The 3-chlorophenyl group (target compound) is associated with high affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, whereas pyridinyl () or dichlorophenyl () substituents may shift selectivity toward adrenergic or histaminergic targets .

Linker Variations :

  • The 6-oxohexyl chain in the target compound balances flexibility and lipophilicity, likely improving blood-brain barrier penetration compared to shorter linkers (e.g., 3-oxopropyl in ) .
  • Ether or ester linkers (e.g., ) may increase metabolic instability due to susceptibility to hydrolysis .

Biological Activity

The compound 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzotriazinone core with a piperazine substituent and a chlorophenyl group. Its molecular formula is C24H27ClN4O2C_{24}H_{27}ClN_4O_2 with a molecular weight of approximately 442.95 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of benzotriazinones exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that benzotriazinone derivatives could inhibit tumor growth in vivo, suggesting potential for therapeutic applications in oncology .

Antibacterial and Antifungal Properties

Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. Preliminary studies reported moderate to strong activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuroactive Properties

Given the presence of the piperazine moiety, this compound may exhibit neuroactive properties. Piperazine derivatives are known for their roles in treating psychiatric disorders and have been linked to modulation of neurotransmitter systems. Research into similar compounds has indicated potential efficacy as anxiolytics or antipsychotics .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Interaction : The piperazine ring could facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

  • Antitumor Efficacy : A study assessed the antitumor activity of related benzotriazinone derivatives in mice models. Results showed a significant reduction in tumor size compared to controls, with IC50 values indicating potent cytotoxicity against cancer cells .
  • Antibacterial Screening : Another investigation tested the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value that was lower than many standard antibiotics, highlighting its potential as a new antibacterial agent .

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